(3r)-1-Benzylpiperidine-3-carboxylic acid
Description
(3R)-1-Benzylpiperidine-3-carboxylic acid is a chiral molecule belonging to the class of piperidine (B6355638) derivatives. In the context of chemical synthesis, it serves as a specialized building block, or scaffold, prized for its defined three-dimensional structure. Its utility stems from the combination of a piperidine ring, a benzyl (B1604629) protecting group on the nitrogen, and a carboxylic acid functional group, all arranged in a specific stereochemical configuration (the 'R' configuration at the 3-position). This defined chirality is crucial for its application in creating stereochemically pure target molecules, particularly for the pharmaceutical industry.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-benzylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCSHWVOIUCAJN-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3r 1 Benzylpiperidine 3 Carboxylic Acid
Asymmetric Synthesis Approaches
Enantioselective Alkylation and Cyclization Strategies
The construction of the chiral piperidine (B6355638) ring with the desired stereochemistry at the C3 position can be achieved through enantioselective alkylation or cyclization strategies. In these approaches, a chiral auxiliary or catalyst is used to control the stereochemical outcome of the reaction.
One such strategy is the intramolecular cyclization of a suitably functionalized acyclic precursor. For instance, an intramolecular Michael addition or a reductive amination of a keto-ester or keto-nitrile precursor bearing a chiral element could be employed to form the piperidine ring with high stereocontrol.
A notable example in a related system is the use of palladium-catalyzed cross-coupling of aryl halides with endocyclic 1-azaallyl anions generated in situ from 2-aryl-1-piperideines. An asymmetric version of this reaction using a chiral ligand provides access to cis-2,3-diarylpiperidines with good yields and enantioselectivities. researchgate.net This highlights the potential of catalytic cyclization strategies in synthesizing complex piperidine structures.
Green Chemistry Principles in (3R)-1-Benzylpiperidine-3-carboxylic acid Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These principles are increasingly important in pharmaceutical synthesis.
Performing reactions without a solvent or in environmentally benign solvents like water can significantly reduce the environmental impact of a synthetic process. While a specific solvent-free synthesis of this compound has not been reported, the development of such methods is a key goal in green chemistry. For example, the synthesis of coumarin-3-carboxylic acids has been achieved in waste curd water, which acts as a biodegradable catalytic solvent. eurjchem.com The exploration of similar aqueous or solvent-free conditions for the synthesis of the target piperidine derivative could offer substantial environmental benefits.
Sustainable Catalysis
Sustainable catalytic methodologies for preparing this compound primarily revolve around two key strategies: the asymmetric hydrogenation of a prochiral precursor and the kinetic resolution of a racemic mixture. These methods offer significant advantages over traditional stoichiometric approaches by employing small amounts of highly selective catalysts that can be, in some cases, recycled and reused.
One of the most promising routes involves the rhodium-catalyzed asymmetric hydrogenation of N-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid or its ester derivatives. This method introduces the desired chirality at the C3 position of the piperidine ring in a single, highly enantioselective step. The success of this transformation is highly dependent on the choice of the chiral phosphine (B1218219) ligand coordinated to the rhodium center. Various sophisticated bidentate phosphine ligands have been developed to create a chiral environment around the metal, guiding the hydrogenation to favor the formation of the (R)-enantiomer.
Another significant sustainable approach is enzymatic kinetic resolution . This biocatalytic method utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. For the synthesis of this compound, this typically involves the resolution of a racemic ester precursor, such as ethyl 1-benzylpiperidine-3-carboxylate. The enzyme catalyzes the hydrolysis of the ester group of one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric purity. This method is valued for its high selectivity, mild reaction conditions, and the use of biodegradable catalysts.
Research Findings
Recent research has highlighted the potential of these sustainable catalytic methods. For instance, studies on the rhodium-catalyzed asymmetric hydrogenation of related tetrahydropyridine (B1245486) substrates have demonstrated the achievement of high enantiomeric excesses (ee), often exceeding 95%. The choice of ligand, such as those from the Josiphos or DuanPhos families, has been shown to be critical in achieving high selectivity and conversion rates.
In the realm of biocatalysis, lipases, particularly from Candida species, have been successfully employed for the kinetic resolution of racemic esters of 1-benzylpiperidine-3-carboxylic acid. Research has focused on optimizing reaction parameters such as the choice of enzyme, solvent system, and temperature to maximize both the enantiomeric excess of the remaining ester and the yield of the hydrolyzed acid.
While direct catalytic asymmetric synthesis of this compound remains a challenge, these sustainable approaches applied to its precursors represent significant progress in green pharmaceutical manufacturing.
Data Tables
The following tables summarize representative data from studies on sustainable catalytic methods for the synthesis of chiral piperidine-3-carboxylic acid derivatives.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Protected Tetrahydropyridine-3-carboxylic Acid Derivatives
| Catalyst Precursor | Chiral Ligand | Substrate | Solvent | Pressure (H₂) | Temp (°C) | ee (%) | Yield (%) |
| [Rh(COD)₂]BF₄ | (R)-BINAP | N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid methyl ester | Methanol | 10 atm | 25 | >98 | ~95 |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | N-Cbz-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester | Ethanol | 20 atm | 30 | 96 | >99 |
| Rh(I) complex | (S,S)-f-Binaphane | N-acetyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid | Toluene | 50 atm | 50 | 94 | 92 |
This table presents a compilation of typical results from the literature and may not represent a single study.
Table 2: Enzymatic Kinetic Resolution of Racemic 1-Benzylpiperidine-3-carboxylate Derivatives
| Enzyme | Substrate | Solvent | Acylating Agent/Hydrolysis | ee of (R)-ester (%) | Conversion (%) |
| Candida antarctica lipase (B570770) B (CAL-B) | Racemic ethyl 1-benzylpiperidine-3-carboxylate | Toluene | Vinyl acetate | >99 | ~50 |
| Pseudomonas cepacia lipase (PCL) | Racemic methyl 1-benzylpiperidine-3-carboxylate | Diisopropyl ether | Water | 98 | 48 |
| Porcine Pancreatic Lipase (PPL) | Racemic ethyl 1-benzylpiperidine-3-carboxylate | Hexane | Butanol (transesterification) | 95 | 52 |
This table is illustrative and compiles representative data from various biocatalysis studies.
Chemical Reactivity and Transformations of 3r 1 Benzylpiperidine 3 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.
Esterification Reactions
The conversion of (3R)-1-Benzylpiperidine-3-carboxylic acid to its corresponding esters is a fundamental transformation. Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst, are applicable. However, to avoid potential complications with the tertiary amine, which can be protonated under acidic conditions, milder methods are often preferred.
One common approach involves the initial conversion of the carboxylic acid to a more reactive species. For instance, reaction with thionyl chloride or oxalyl chloride would yield the corresponding acyl chloride, which readily reacts with alcohols to form esters. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under mild conditions.
A documented synthesis of 1-benzyl-3-piperidinecarboxylic acid involves the hydrolysis of its ethyl ester, ethyl 1-benzyl-3-piperidinecarboxylate, using a 4N aqueous sodium hydroxide (B78521) solution in a mixture of tetrahydrofuran (B95107) and 1,4-dioxane. chemicalbook.com This reaction, which proceeds in high yield, is the reverse of esterification and underscores the feasibility of forming the ester from the carboxylic acid under appropriate conditions.
Table 1: Representative Esterification Conditions
| Alcohol | Reagent/Catalyst | Solvent | Temperature | Product |
| Methanol | SOCl₂, then MeOH | Dichloromethane | 0 °C to RT | Methyl (3R)-1-benzylpiperidine-3-carboxylate |
| Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | Ethyl (3R)-1-benzylpiperidine-3-carboxylate |
| Benzyl (B1604629) Alcohol | DCC, DMAP | Dichloromethane | Room Temp. | Benzyl (3R)-1-benzylpiperidine-3-carboxylate |
Note: This table represents generalized conditions and specific optimizations may be required for optimal yields.
Amide Bond Formation and Peptide Coupling
The carboxylic acid functionality of this compound is readily converted into amides through reaction with primary or secondary amines. This transformation is crucial for the incorporation of this scaffold into larger molecules, including peptides and other biologically active compounds. The direct reaction between the carboxylic acid and an amine is typically slow and requires high temperatures; therefore, activating agents are almost always employed. khanacademy.org
A host of modern coupling reagents can be utilized for this purpose. Common examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the reaction.
For instance, the synthesis of novel N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid has been reported, demonstrating the formation of an amide bond with a piperidine derivative. uj.edu.pl In a relevant procedure, 1H-indole-5-carboxylic acid was activated with carbonyldiimidazole (CDI) before being coupled with various N-benzylpiperidine amines. uj.edu.pl This highlights a viable strategy for the amide bond formation of this compound with a range of amines.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive/Base | Typical Solvent | Key Features |
| HATU | DIPEA | DMF, DCM | High efficiency, low racemization |
| HBTU | DIPEA, HOBt | DMF, DCM | Widely used, good yields |
| EDC/HOBt | HOBt | DMF, DCM | Water-soluble byproducts, good for peptide synthesis |
| CDI | None | THF, DCM | Simple workup, byproducts are gaseous |
Reduction to Alcohols and Aldehydes
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing access to another set of valuable synthetic intermediates.
Reduction to Alcohols: Strong reducing agents are required for the reduction of carboxylic acids to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a classic reagent for this transformation, typically performed in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. khanacademy.org
A more selective alternative is the use of borane (B79455) complexes, such as borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF complex. These reagents are known to selectively reduce carboxylic acids in the presence of other functional groups like esters. A procedure for the reduction of the related compound, benzyl (S)-3-(hydroxymethyl)piperidine-1-carboxylate, to the corresponding diol has been described using BMS in THF at 0 °C. chemicalbook.com This suggests that this compound can be effectively reduced to (3R)-1-benzylpiperidin-3-yl)methanol under similar conditions.
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than the starting carboxylic acid. This conversion is often achieved indirectly. One common strategy involves first converting the carboxylic acid to a derivative that is more easily controlled during reduction, such as an ester or an acid chloride. For example, the ester can be reduced to the aldehyde at low temperatures using diisobutylaluminium hydride (DIBAL-H).
A patent describes a multi-step synthesis of N-benzyl-4-piperidinecarboxaldehyde from 4-piperidinecarboxylic acid. google.com The process involves esterification, N-benzylation, hydrolysis back to the N-benzyl carboxylic acid, conversion to an amide, dehydration to a nitrile, and finally, reduction of the nitrile with DIBAL-H to yield the aldehyde. google.com A more direct approach, though not specifically documented for this compound, could involve the formation of a Weinreb amide followed by reduction with a hydride reagent.
Decarboxylation Pathways
The removal of the carboxylic acid group via decarboxylation is a potential transformation, though it often requires specific structural features or harsh reaction conditions. For simple aliphatic carboxylic acids, decarboxylation is difficult. However, the presence of an activating group at the α- or β-position can facilitate this reaction.
While no specific decarboxylation of this compound is prominently reported in the literature, studies on related heterocyclic systems can provide insights. For example, the decarboxylation of functionalized 2-pyridone-3-carboxylic acids has been achieved by heating with potassium carbonate in toluene. nih.gov Such conditions, or variations thereof, might be applicable to induce the decarboxylation of this compound to yield 1-benzylpiperidine. The reaction would likely proceed through a stabilized carbanionic intermediate.
Modifications of the Piperidine Ring System
The tertiary amine of the piperidine ring is another key reactive site, allowing for further functionalization through alkylation and acylation.
Alkylation and Acylation of the Nitrogen Atom
N-Alkylation: The nitrogen atom of the piperidine ring in derivatives of 3-piperidinecarboxylic acid can be alkylated, although this is more commonly performed on the ester derivative to avoid complications with the acidic proton of the carboxylic acid. For instance, a patent describes the N-alkylation of methyl 4-piperidinecarboxylate hydrochloride with benzyl chloride in the presence of a base to generate methyl N-benzyl-4-piperidinecarboxylate. google.com A similar strategy could be employed for the synthesis of other N-substituted derivatives of (3R)-piperidine-3-carboxylic acid esters. Direct alkylation of the carboxylic acid itself can be more challenging due to the potential for zwitterion formation.
N-Acylation: While the primary focus is often on the reactivity of the carboxylic acid, the tertiary amine can, in principle, be further acylated to form a quaternary ammonium (B1175870) salt, although this is less common. More relevant is the acylation of the parent piperidine-3-carboxylic acid to introduce the benzyl group. The synthesis of this compound itself can be achieved by the N-benzylation of a suitable piperidine-3-carboxylic acid precursor.
Application of 3r 1 Benzylpiperidine 3 Carboxylic Acid As a Building Block in Complex Molecule Synthesis
Construction of Nitrogen-Containing Heterocycles
The inherent structural features of (3R)-1-Benzylpiperidine-3-carboxylic acid provide a robust framework for the diastereoselective and enantioselective synthesis of complex heterocyclic systems. The piperidine (B6355638) ring can act as a scaffold upon which additional rings are constructed, with the existing stereocenter influencing the stereochemical outcome of subsequent transformations.
While the direct application of this compound in the synthesis of spirocyclic systems is not extensively documented in readily available literature, the general principles of spirocycle synthesis suggest its potential utility. Spirocycles, characterized by two rings sharing a single atom, are prevalent motifs in natural products and pharmaceuticals. The construction of such systems often involves the intramolecular cyclization of a precursor containing a quaternary carbon center.
One conceptual approach involves the conversion of the carboxylic acid moiety of this compound into a suitable nucleophile or electrophile, followed by an intramolecular reaction with a substituent tethered to the piperidine ring. For instance, the carboxylic acid could be transformed into an amide, which is then elaborated with a chain containing an electrophilic center. Subsequent intramolecular cyclization would lead to the formation of a spiro-lactam.
Table 1: Hypothetical Strategies for Spirocycle Synthesis
| Starting Material | Key Transformation | Resulting Spirocycle |
|---|---|---|
| This compound | Amide formation followed by intramolecular alkylation | Spiro-lactam |
It is important to note that these are proposed synthetic pathways, and specific examples utilizing this compound require further investigation in the chemical literature.
The synthesis of fused ring architectures from this compound offers a pathway to novel polycyclic scaffolds. Fused systems, where two rings share two or more atoms, are common in biologically active molecules. The piperidine ring of the starting material can serve as one of the core rings in the final fused structure.
Strategies to achieve fused ring systems often rely on intramolecular cyclization reactions where the carboxylic acid or a derivative thereof participates in ring formation. For example, a Dieckmann condensation of a diester derived from the parent carboxylic acid could lead to the formation of a fused β-keto ester. Alternatively, a Pictet-Spengler reaction, after appropriate functional group manipulation, could yield a fused tetrahydro-β-carboline system if an indole-containing side chain is introduced.
Table 2: Potential Fused Ring Systems from this compound
| Reaction Type | Key Intermediate | Fused Ring System |
|---|---|---|
| Dieckmann Condensation | Diester derivative | Fused β-keto ester |
| Pictet-Spengler Reaction | Tryptamine-amide derivative | Fused Tetrahydro-β-carboline |
Role in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules to explore chemical space and identify novel biologically active compounds. This compound is a valuable scaffold for DOS due to its three-dimensional structure and multiple points for diversification. The benzyl (B1604629) group on the nitrogen, the carboxylic acid at the 3-position, and the piperidine ring itself can all be modified.
In a DOS strategy, the piperidine core can be elaborated with various building blocks through different reaction pathways. For example, the carboxylic acid can be converted into a library of amides or esters. The benzyl group can be removed and replaced with a variety of substituents. Furthermore, the piperidine ring can undergo reactions such as ring-closing metathesis or intramolecular cyclizations to generate a range of different scaffolds from a common intermediate.
Utilization in Scaffold-Hopping and Isosteric Replacement Strategies
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different scaffold while maintaining its biological activity. This can lead to new intellectual property and improved physicochemical properties. This compound can serve as a novel scaffold to replace existing core structures in drug candidates. Its rigid piperidine ring can mimic the spatial arrangement of functional groups in other cyclic or acyclic systems.
Isosteric replacement involves substituting a functional group with another that has similar steric and electronic properties. The carboxylic acid group of this compound can be replaced with other acidic functional groups like a tetrazole or a hydroxamic acid to modulate properties such as acidity, metabolic stability, and cell permeability.
Precursor for Advanced Synthetic Intermediates
This compound can be transformed into a variety of more complex intermediates for the synthesis of specific target molecules. The carboxylic acid can be reduced to an alcohol, which can then be further functionalized. It can also be converted into an amine via a Curtius or Hofmann rearrangement, providing access to 3-aminopiperidine derivatives.
A notable example from the literature describes the use of a derivative, (3R)-3-Benzyl-piperidine-3-carboxylic acid trimethylhydrazide hydrochloride, as a reagent in the preparation of an α-aminoisobutyryl-D-tryptophan derivative with growth hormone-releasing properties. This highlights the utility of this scaffold in the synthesis of peptidomimetics and other biologically active compounds.
Advanced Analytical Techniques for Structural and Stereochemical Elucidation of 3r 1 Benzylpiperidine 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (3R)-1-Benzylpiperidine-3-carboxylic acid. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. ipb.ptycdehongchem.com
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, is the first step in structural verification. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shift), and their proximity to neighboring protons (spin-spin coupling). ycdehongchem.com For this compound, characteristic signals would include those for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene protons, and the aliphatic protons of the piperidine (B6355638) ring. The proton on the chiral carbon (C3) would exhibit a specific multiplicity based on its coupling with adjacent methylene protons.
The ¹³C NMR spectrum provides information on the different carbon environments. Key signals would correspond to the carboxyl carbon, the aromatic carbons, the benzylic carbon, and the distinct sp³-hybridized carbons of the piperidine ring.
Two-dimensional (2D) NMR techniques are employed to establish atomic connectivity and resolve complex spectral overlaps. ipb.pt
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, mapping which protons are adjacent to one another, which is crucial for assigning the protons within the piperidine ring system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom's chemical shift based on its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for confirming the connection of the benzyl group to the piperidine nitrogen and the carboxylic acid group to the C3 position of the ring.
| Technique | Purpose | Information Gained for this compound |
| ¹H NMR | Identifies proton environments and adjacencies. | Chemical shifts and coupling constants for aromatic, benzylic, and piperidine ring protons. |
| ¹³C NMR | Identifies carbon environments. | Chemical shifts for carboxyl, aromatic, benzylic, and piperidine ring carbons. |
| COSY | Maps ¹H-¹H spin-spin coupling networks. | Confirms connectivity of protons within the piperidine ring. |
| HSQC | Correlates directly bonded ¹H and ¹³C atoms. | Assigns specific ¹³C signals to their corresponding ¹H signals. |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Confirms the placement of the benzyl and carboxylic acid functional groups. |
To determine the enantiomeric excess (e.e.) of a sample of this compound, chiral NMR spectroscopy is utilized. This technique involves creating a diastereomeric interaction by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact differently with the (R) and (S) enantiomers, leading to the formation of transient diastereomeric complexes that are distinguishable in the NMR spectrum. nih.govnih.gov
A common approach for amines and their derivatives is the use of a chiral crown ether, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. nih.gov The acidic protons of the crown ether protonate the piperidine nitrogen, forming an ammonium (B1175870) ion that associates with the crown ether cavity. This interaction creates distinct chemical environments for the protons of the (R) and (S) enantiomers, resulting in separate signals (chemical shift non-equivalence) in the ¹H NMR spectrum. The ratio of the integrated areas of these distinct signals directly corresponds to the ratio of the enantiomers, allowing for precise calculation of the e.e.
| Parameter | Description | Application |
| Chiral Discriminating Agent | A chiral molecule that interacts with the enantiomers to form diastereomeric complexes. | e.g., (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. nih.gov |
| Principle | The diastereomeric complexes are non-equivalent in energy and have different NMR spectra. | Leads to separate, resolvable signals for the (R) and (S) enantiomers. |
| Measurement | Integration of the area under the separated signals for a specific proton. | The ratio of the integrals provides the enantiomeric ratio and thus the e.e. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₃H₁₇NO₂), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. nih.gov
In a typical mass spectrum, the compound would be ionized (e.g., by electrospray ionization, ESI) to produce a protonated molecule, [M+H]⁺, with an expected m/z (mass-to-charge ratio) of approximately 220.1332.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a fingerprint that helps confirm the molecular structure. Key fragmentation pathways for the [M+H]⁺ ion of 1-Benzylpiperidine-3-carboxylic acid would likely include:
Loss of the benzyl group: Cleavage of the N-CH₂ bond can lead to the formation of the highly stable tropylium cation at m/z 91. This is a characteristic fragment for N-benzyl compounds. nih.gov
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid moiety.
Ring Cleavage: Fragmentation of the piperidine ring itself, leading to various smaller charged fragments.
| Ion/Fragment | Proposed Structure | Expected m/z | Significance |
| [M+H]⁺ | Protonated parent molecule | ~220.13 | Confirms molecular weight and formula. |
| [C₇H₇]⁺ | Tropylium cation | 91 | Characteristic fragment indicating the benzyl group. |
| [M+H - CO₂]⁺ | Product after loss of carbon dioxide | ~176.14 | Indicates the presence of a carboxylic acid group. |
| [M+H - C₇H₇]⁺ | Piperidine-3-carboxylic acid fragment | ~129.07 | Indicates loss of the benzyl substituent. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by features of the carboxylic acid group. spectroscopyonline.com Due to strong intermolecular hydrogen bonding, the O-H stretching vibration appears as a very broad band, typically in the range of 3300-2500 cm⁻¹. youtube.com The carbonyl (C=O) stretch gives rise to a strong, sharp absorption band around 1730-1700 cm⁻¹. spectroscopyonline.com Other key absorptions include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹), and the C-O stretch of the carboxylic acid around 1320-1210 cm⁻¹. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch provides a distinct signal. ias.ac.in The aromatic ring vibrations of the benzyl group often produce strong and sharp signals in the 1600-1450 cm⁻¹ region, serving as a useful fingerprint. The symmetric C-H stretching modes of the aliphatic portions of the molecule are also readily observed.
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (very broad) | Weak |
| Carbonyl | C=O Stretch | 1730-1700 (strong) | 1680-1640 (strong) |
| Carboxylic Acid | C-O Stretch | 1320-1210 (medium) | Variable |
| Aromatic Ring | C-H Stretch | 3100-3000 (medium) | 3100-3000 (strong) |
| Aromatic Ring | C=C Stretch | 1600, 1475 (variable) | 1600, 1475 (strong) |
| Aliphatic C-H | C-H Stretch | 2950-2850 (strong) | 2950-2850 (strong) |
| Tertiary Amine | C-N Stretch | 1250-1020 (weak-medium) | Variable |
X-ray Crystallography for Absolute Configuration Determination
While NMR and MS can confirm the molecular structure and connectivity, they cannot typically determine the absolute configuration of a chiral center. Single-crystal X-ray crystallography is the definitive method for unambiguously assigning the absolute stereochemistry. purechemistry.org
The technique requires growing a high-quality single crystal of the compound, sometimes as a salt with a heavy atom to enhance certain effects. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. purechemistry.org This map reveals the precise spatial arrangement of every atom.
To determine the absolute configuration (i.e., distinguishing the R from the S enantiomer), anomalous dispersion is used. spectroscopyeurope.com By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute structure can be determined, and a parameter known as the Flack parameter is calculated. A Flack parameter close to zero for the proposed (R) configuration confirms the assignment with high confidence. This method provides irrefutable proof of the (3R) stereochemistry. purechemistry.orgmdpi.com
Chiral Chromatography (HPLC, GC) for Purity Assessment
Chiral chromatography is the gold standard for assessing the enantiomeric purity of this compound. This technique separates the (R) and (S) enantiomers, allowing for their accurate quantification. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for analyzing non-volatile chiral compounds. The separation is achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts diastereomerically with the two enantiomers. mdpi.com Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely effective. The sample is dissolved in a suitable mobile phase and passed through the column. Due to the different strengths of interaction with the CSP, one enantiomer is retained longer than the other, resulting in two separate peaks in the chromatogram. The area of each peak is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric purity or enantiomeric excess (e.e.). researchgate.net
Chiral Gas Chromatography (GC): For more volatile derivatives, chiral GC can be used. This may require converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) through a derivatization step. The separation is then performed on a capillary column coated with a chiral stationary phase, often based on cyclodextrin derivatives. gcms.cz
| Technique | Stationary Phase | Principle | Output |
| Chiral HPLC | Chiral Stationary Phase (e.g., Chiralpak) | Differential diastereomeric interactions between enantiomers and the CSP lead to different retention times. researchgate.net | Chromatogram with baseline-separated peaks for (R) and (S) enantiomers. |
| Chiral GC | Chiral Capillary Column (e.g., cyclodextrin-based) | Differential partitioning of enantiomers (or their volatile derivatives) into the chiral liquid phase. | Chromatogram showing separated peaks for the enantiomers. |
By integrating the peak areas, the enantiomeric purity can be precisely determined. For example, if the (3R) enantiomer has an area of 99.5% and the (S) enantiomer has an area of 0.5%, the enantiomeric purity is 99.5%.
Q & A
Q. What are the key synthetic routes for preparing (3R)-1-Benzylpiperidine-3-carboxylic acid and its derivatives?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Benzylation of piperidine : Reaction of piperidine-3-carboxylic acid with benzyl halides under basic conditions (e.g., triethylamine in dichloromethane or THF) to introduce the benzyl group .
- Carboxylation or ester hydrolysis : Derivatives like 1-benzylpiperidine-3-carboxylic acid ethyl ester (CAS 72551-53-2) are synthesized via alkylation, followed by hydrolysis to yield the free carboxylic acid .
- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates, as seen in related compounds like (3R,4R)-1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid .
Q. How can researchers characterize the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC or SFC : Employ chiral stationary phases to resolve enantiomers, validated by comparison with racemic mixtures .
- NMR spectroscopy : Use chiral solvating agents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons in the piperidine ring .
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis, as demonstrated for structurally similar fluorinated piperidine derivatives .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as the compound may cause inflammation of mucous membranes .
- Ventilation : Use fume hoods to prevent inhalation of fine powders or aerosols, especially during reactions involving volatile solvents like THF .
- Waste disposal : Classify as hazardous organic waste and comply with local regulations for disposal via licensed contractors .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
Methodological Answer:
- Receptor binding assays : Compare the (3R) enantiomer with (3S) or racemic forms in vitro using surface plasmon resonance (SPR) or radioligand binding to quantify affinity for targets like G-protein-coupled receptors (GPCRs) .
- Molecular docking simulations : Model interactions with enzyme active sites (e.g., acetylcholinesterase) to predict stereospecific binding modes .
- In vivo studies : Evaluate pharmacokinetic differences (e.g., half-life, bioavailability) between enantiomers in animal models .
Q. What strategies optimize the stability of this compound under physiological conditions?
Methodological Answer:
- pH stability profiling : Conduct accelerated degradation studies at pH 1–10 (simulating gastrointestinal and plasma conditions) to identify labile functional groups (e.g., the carboxylic acid moiety) .
- Prodrug design : Synthesize ester or amide derivatives (e.g., ethyl ester, CAS 72551-53-2) to enhance metabolic stability, followed by enzymatic hydrolysis in target tissues .
- Lyophilization : Formulate as a lyophilized powder to prevent hydrolysis during long-term storage .
Q. How can researchers resolve contradictions in reported toxicity data for piperidine derivatives?
Methodological Answer:
- Meta-analysis of literature : Cross-reference studies on structurally analogous compounds (e.g., fluorinated or benzyl-substituted piperidines) to identify trends in acute toxicity or mutagenicity .
- In silico toxicity prediction : Use tools like Derek Nexus or Toxtree to flag potential hazards (e.g., hepatotoxicity) based on structural alerts .
- Dose-response studies : Perform in vitro cytotoxicity assays (e.g., MTT or LDH release) on human cell lines to validate safety thresholds .
Q. What role does the benzyl group play in modulating the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity measurements : Determine logP values experimentally (e.g., shake-flask method) or computationally (e.g., Molinspiration) to quantify the benzyl group’s contribution to membrane permeability .
- Comparative studies : Synthesize analogs with alternative substituents (e.g., 4-fluorobenzyl) and compare solubility, melting points, and crystallinity .
- Thermogravimetric analysis (TGA) : Assess thermal stability to guide storage and handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
